Cas no 2228860-90-8 (2-fluoro-1-{7-oxabicyclo2.2.1heptan-2-yl}ethan-1-ol)

2-Fluoro-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol is a fluorinated bicyclic ether alcohol with a unique structural framework, combining a rigid oxabicyclo[2.2.1]heptane core with a fluoroethanol substituent. This compound is of interest in synthetic and medicinal chemistry due to its potential as a chiral building block or intermediate in the development of bioactive molecules. The fluorine atom enhances metabolic stability and binding affinity, while the bicyclic ether moiety contributes to conformational rigidity, making it valuable for stereoselective synthesis. Its well-defined stereochemistry and functional group compatibility further support its utility in targeted molecular design and pharmaceutical research.
2-fluoro-1-{7-oxabicyclo2.2.1heptan-2-yl}ethan-1-ol structure
2228860-90-8 structure
Product name:2-fluoro-1-{7-oxabicyclo2.2.1heptan-2-yl}ethan-1-ol
CAS No:2228860-90-8
MF:C8H13FO2
Molecular Weight:160.186026334763
CID:6455220
PubChem ID:164663754

2-fluoro-1-{7-oxabicyclo2.2.1heptan-2-yl}ethan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-fluoro-1-{7-oxabicyclo2.2.1heptan-2-yl}ethan-1-ol
    • EN300-1754903
    • 2228860-90-8
    • 2-fluoro-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol
    • インチ: 1S/C8H13FO2/c9-4-7(10)6-3-5-1-2-8(6)11-5/h5-8,10H,1-4H2
    • InChIKey: KVZXWRDBHASWRX-UHFFFAOYSA-N
    • SMILES: FCC(C1CC2CCC1O2)O

計算された属性

  • 精确分子量: 160.08995782g/mol
  • 同位素质量: 160.08995782g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 151
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 4
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.8
  • トポロジー分子極性表面積: 29.5Ų

2-fluoro-1-{7-oxabicyclo2.2.1heptan-2-yl}ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1754903-1.0g
2-fluoro-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol
2228860-90-8
1g
$1714.0 2023-06-03
Enamine
EN300-1754903-0.1g
2-fluoro-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol
2228860-90-8
0.1g
$1508.0 2023-09-20
Enamine
EN300-1754903-2.5g
2-fluoro-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol
2228860-90-8
2.5g
$3362.0 2023-09-20
Enamine
EN300-1754903-0.05g
2-fluoro-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol
2228860-90-8
0.05g
$1440.0 2023-09-20
Enamine
EN300-1754903-5.0g
2-fluoro-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol
2228860-90-8
5g
$4972.0 2023-06-03
Enamine
EN300-1754903-10.0g
2-fluoro-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol
2228860-90-8
10g
$7373.0 2023-06-03
Enamine
EN300-1754903-5g
2-fluoro-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol
2228860-90-8
5g
$4972.0 2023-09-20
Enamine
EN300-1754903-0.25g
2-fluoro-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol
2228860-90-8
0.25g
$1577.0 2023-09-20
Enamine
EN300-1754903-0.5g
2-fluoro-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol
2228860-90-8
0.5g
$1646.0 2023-09-20
Enamine
EN300-1754903-1g
2-fluoro-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol
2228860-90-8
1g
$1714.0 2023-09-20

2-fluoro-1-{7-oxabicyclo2.2.1heptan-2-yl}ethan-1-ol 関連文献

2-fluoro-1-{7-oxabicyclo2.2.1heptan-2-yl}ethan-1-olに関する追加情報

Professional Introduction to 2-Fluoro-1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol (CAS No. 2228860-90-8)

2-fluoro-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol, identified by the CAS number 2228860-90-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its bicyclic structure, which is fused with an oxygen-containing heterocycle, making it a promising candidate for various biochemical applications.

The molecular framework of 2-fluoro-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol consists of a fluorinated ethyl group attached to a bicyclic system derived from heptane, which has been functionalized with an oxygen atom. This structural motif is particularly intriguing due to its potential to interact with biological targets in unique ways, which has sparked considerable interest among researchers exploring novel drug candidates.

In recent years, the development of new pharmaceutical agents has increasingly relied on the synthesis of complex molecular architectures that can modulate biological pathways with high specificity. The presence of a fluorine atom in the molecule not only enhances its lipophilicity but also introduces metabolic stability, which are critical factors in drug design. Furthermore, the bicyclic system provides rigidity to the molecule, which can be advantageous in binding to protein targets.

One of the most compelling aspects of 2-fluoro-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol is its potential as a scaffold for further derivatization. The combination of a fluorine-substituted ethyl group and a bicyclic oxygen-containing ring offers multiple sites for chemical modification, enabling the creation of a diverse library of analogs. These derivatives can be screened for enhanced pharmacological activity, improved pharmacokinetic properties, or reduced toxicity.

The bicyclic core itself is reminiscent of natural products and bioactive molecules that have been successfully utilized in drug development. For instance, similar scaffolds have been explored in the design of kinase inhibitors and other enzyme-targeting agents. The oxygen atom in the bicyclic system can serve as a hydrogen bond acceptor, which is crucial for stabilizing interactions with biological targets such as proteins and nucleic acids.

Recent advancements in computational chemistry have facilitated the virtual screening and design of molecules like 2-fluoro-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol. By leveraging molecular docking simulations and quantum mechanical calculations, researchers can predict how this compound might interact with various biological targets, thereby guiding experimental efforts more efficiently. These computational approaches have become indispensable tools in modern drug discovery pipelines.

The fluorine atom in the molecule is particularly noteworthy due to its ability to influence both physical properties and biological activity. Fluorinated compounds are known for their enhanced binding affinity, metabolic stability, and resistance to degradation by enzymes. This makes them attractive candidates for pharmaceutical applications where these properties are desired.

In the context of medicinal chemistry, the synthesis of complex molecules like 2-fluoro-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol represents a significant challenge but also an opportunity for innovation. The development of new synthetic methodologies that allow for efficient access to such structures is an active area of research. Advances in catalytic processes and asymmetric synthesis have made it possible to construct intricate molecular frameworks with greater ease and precision.

The potential applications of this compound extend beyond traditional small-molecule drug discovery. It could also serve as a key intermediate in the synthesis of larger biopolymers or as a component in materials science applications where its unique structural features are beneficial. The versatility of its molecular architecture makes it a valuable building block for diverse chemical endeavors.

The study of bioactive molecules often involves understanding their mode of action at the molecular level. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry play crucial roles in elucidating the structure-function relationships of compounds like 2-fluoro-1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethan-1-ol. These methodologies provide detailed insights into how the molecule interacts with its biological targets, which is essential for optimizing its pharmacological properties.

The integration of machine learning and artificial intelligence into drug discovery has opened new avenues for exploring the potential of compounds like this one. Predictive models can be trained on large datasets to identify promising candidates based on their structural features alone, significantly accelerating the process of identifying lead compounds for further development.

In conclusion, 2-fluoro-1-{7-Oxabicyclo[2.2.1]heptan-2-y]}ethan-l ol (CAS No. 2228860 -90 -8) represents an exciting example of how complex molecular structures can be leveraged in pharmaceutical research. Its unique architecture, characterized by a fluorinated ethyl group attached to a bicyclic oxygen-containing ring, offers numerous possibilities for further exploration. As research continues to uncover new applications and synthetic strategies, this compound is poised to make significant contributions to the field of medicinal chemistry and beyond.

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